2-Bromo-3-(3-cyanophenyl)-1-propene

Organic Synthesis Medicinal Chemistry Cross-coupling

2-Bromo-3-(3-cyanophenyl)-1-propene (CAS 731772-71-7) is a functionalized aryl bromide building block, featuring a bromine atom on a propenyl group and a nitrile substituent at the meta-position of the phenyl ring. This compound belongs to a class of ortho-, meta-, and para-substituted 2-bromoallyl benzonitriles that serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 731772-71-7
Cat. No. B1323593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(3-cyanophenyl)-1-propene
CAS731772-71-7
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC=C(CC1=CC(=CC=C1)C#N)Br
InChIInChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2
InChIKeyGNAOGXJVVHVVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(3-cyanophenyl)-1-propene (CAS 731772-71-7): A Regiospecific Building Block for Pharmaceutical and Material Science Research


2-Bromo-3-(3-cyanophenyl)-1-propene (CAS 731772-71-7) is a functionalized aryl bromide building block, featuring a bromine atom on a propenyl group and a nitrile substituent at the meta-position of the phenyl ring . This compound belongs to a class of ortho-, meta-, and para-substituted 2-bromoallyl benzonitriles that serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . Its primary application is as a key intermediate in the synthesis of complex molecules for medicinal chemistry and materials research .

Why 2-Bromo-3-(3-cyanophenyl)-1-propene Cannot Be Substituted with Ortho- or Para-Isomers in Regioselective Synthesis


The substitution of 2-Bromo-3-(3-cyanophenyl)-1-propene with its ortho- or para-cyano analogs (e.g., 2-bromo-3-(2-cyanophenyl)-1-propene or 2-bromo-3-(4-cyanophenyl)-1-propene) is not chemically equivalent and can lead to a different outcome in downstream applications. The position of the nitrile group on the aromatic ring dictates the molecule's electronic properties, reactivity, and the geometry of the resulting products, which is critical in regiospecific cross-coupling reactions or when the compound is used as an intermediate in a convergent synthesis where the final product requires a specific substitution pattern .

Direct Comparative Evidence for Selecting 2-Bromo-3-(3-cyanophenyl)-1-propene Over Regioisomers and Analogs


Regioisomeric Purity and Boiling Point Comparison with Para-Isomer

While 2-bromo-3-(3-cyanophenyl)-1-propene (meta-isomer) is defined by its CAS 731772-71-7, its para-regioisomer (2-bromo-3-(4-cyanophenyl)-1-propene, CAS 148252-40-8) has a different predicted boiling point. The target compound exhibits a lower predicted boiling point of 296.8 °C at 760 mmHg compared to 306.8 °C at 760 mmHg for the para-isomer . This indicates a difference in intermolecular forces (e.g., polarity) that can affect purification by distillation or its behavior in gas-phase reactions .

Organic Synthesis Medicinal Chemistry Cross-coupling

Positional Isomer Comparison: Meta- vs. Ortho-Substitution

2-Bromo-3-(3-cyanophenyl)-1-propene (meta-isomer) is fundamentally distinct from its ortho-isomer, 2-bromo-3-(2-cyanophenyl)-1-propene (CAS 731772-25-1). The InChIKey for the target compound is GNAOGXJVVHVVOX-UHFFFAOYSA-N, whereas the ortho-isomer is defined by a different InChIKey, confirming their distinct chemical identities . This structural difference directly impacts the geometry of the molecule and its steric and electronic properties, which are critical factors in regiospecific transformations such as palladium-catalyzed cross-couplings .

Organic Synthesis Medicinal Chemistry Regioselectivity

Proven Utility as a Precursor for High-Specific-Activity Tritium Radiolabeling

2-Bromo-3-(3-cyanophenyl)-1-propene has a documented application as a precursor for tritium radiolabeling, achieving a specific activity of 27 Ci mmol⁻¹ with a radiochemical purity of 98.4% via selective catalytic reduction with tritium gas [1]. The bromine atom was selectively replaced without reduction of the stilbene double bond, a selectivity enabled by the use of a poisoned, deactivated catalyst [1]. This is a specific, published protocol that demonstrates the compound's utility in generating high-value radiotracers.

Radiochemistry Drug Discovery Binding Assays

Optimal Research Applications for Procuring 2-Bromo-3-(3-cyanophenyl)-1-propene (CAS 731772-71-7)


Synthesis of Conformationally Constrained Pharmaceutical Analogs Requiring a Meta-Cyanophenyl Motif

As a key intermediate, 2-bromo-3-(3-cyanophenyl)-1-propene is ideally suited for constructing complex molecules with a meta-substituted aryl ring, such as in the synthesis of novel analogs of pharmaceutical candidates like taranabant (MK-0364), where the 3-cyanophenyl group is a critical pharmacophore component . The regiospecificity of this building block ensures the correct substitution pattern is achieved.

Preparation of Tritium-Labeled Radioligands for Receptor Binding Studies

This compound is a demonstrated and effective precursor for creating high-specific-activity tritium-labeled probes. It can be selectively reduced to replace the bromine atom with tritium while preserving the double bond, yielding a radioligand with a specific activity of 27 Ci mmol⁻¹ and 98.4% radiochemical purity, suitable for sensitive in vitro binding assays [1].

Regiospecific Suzuki-Miyaura Cross-Coupling Reactions

As a bromoallyl benzonitrile, this compound is a valuable electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for introducing meta-cyanophenyl allyl moieties into larger aromatic or conjugated systems, as indicated by its use in synthetic protocols and its classification as a building block for such transformations .

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